N'-hydroxy-3-(morpholin-4-ylmethyl)benzenecarboximidamide
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Overview
Description
N’-hydroxy-3-(morpholin-4-ylmethyl)benzenecarboximidamide is a chemical compound with the molecular formula C12H17N3O2 It is known for its unique structure, which includes a morpholine ring and a hydroxy group attached to a benzenecarboximidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-3-(morpholin-4-ylmethyl)benzenecarboximidamide typically involves the reaction of 3-(morpholin-4-ylmethyl)benzenecarboximidamide with hydroxylamine. The reaction is usually carried out under controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-3-(morpholin-4-ylmethyl)benzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted morpholine derivatives.
Scientific Research Applications
N’-hydroxy-3-(morpholin-4-ylmethyl)benzenecarboximidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate for certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of N’-hydroxy-3-(morpholin-4-ylmethyl)benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the morpholine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-4-(morpholin-4-ylmethyl)benzene-1-carboximidamide
- N’-hydroxy-3-(piperidin-4-ylmethyl)benzenecarboximidamide
- N’-hydroxy-3-(pyrrolidin-4-ylmethyl)benzenecarboximidamide
Uniqueness
N’-hydroxy-3-(morpholin-4-ylmethyl)benzenecarboximidamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H17N3O2 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N'-hydroxy-3-(morpholin-4-ylmethyl)benzenecarboximidamide |
InChI |
InChI=1S/C12H17N3O2/c13-12(14-16)11-3-1-2-10(8-11)9-15-4-6-17-7-5-15/h1-3,8,16H,4-7,9H2,(H2,13,14) |
InChI Key |
DSKSSIOZPZAOAZ-UHFFFAOYSA-N |
Isomeric SMILES |
C1COCCN1CC2=CC(=CC=C2)/C(=N/O)/N |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=NO)N |
Origin of Product |
United States |
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